N~1~-cycloheptyl-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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Overview
Description
“N~1~-cycloheptyl-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide” is a complex organic compound. It contains a cycloheptyl group (a seven-membered carbon ring), a 2,3-dichlorophenyl group (a phenyl ring with two chlorine atoms), a 4-methylphenylsulfonyl group (a phenyl ring with a methyl group and a sulfonyl group), and a glycinamide group (an amide derivative of the amino acid glycine) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cycloheptyl ring could adopt a puckered conformation . The dichlorophenyl and methylphenylsulfonyl groups are aromatic and planar. The amide group can participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of polar groups like the amide and the sulfonyl group would likely make it somewhat soluble in polar solvents. The aromatic rings and the cycloheptyl ring would likely give it some solubility in nonpolar solvents as well .Properties
IUPAC Name |
N-cycloheptyl-2-(2,3-dichloro-N-(4-methylphenyl)sulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Cl2N2O3S/c1-16-11-13-18(14-12-16)30(28,29)26(20-10-6-9-19(23)22(20)24)15-21(27)25-17-7-4-2-3-5-8-17/h6,9-14,17H,2-5,7-8,15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUOAHYWFKISAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCCCC2)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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